Stereochemistry of 13,14-dihydro-15(R)-PGE1: A Technical Guide
Stereochemistry of 13,14-dihydro-15(R)-PGE1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E1 (PGE1) and its metabolites are critical signaling molecules involved in a myriad of physiological and pathological processes. The stereochemistry of these molecules plays a pivotal role in their biological activity, receptor binding affinity, and metabolic stability. This technical guide focuses on the stereochemistry of 13,14-dihydro-15(R)-PGE1, an analog of the naturally occurring 13,14-dihydro-PGE1, distinguished by the unnatural R configuration at the C-15 hydroxyl group. Understanding the stereochemical nuances of this compound is crucial for the design and development of novel therapeutic agents targeting prostaglandin pathways.
Chemical Structure and Properties
13,14-dihydro-15(R)-PGE1 is a C20 fatty acid derivative belonging to the prostanoid family. The saturation of the C13-C14 double bond and the inversion of stereochemistry at the C-15 position significantly alter its three-dimensional structure compared to PGE1.
| Property | Value |
| Molecular Formula | C₂₀H₃₆O₅ |
| Molecular Weight | 356.5 g/mol |
| CAS Number | 201848-10-4 |
| Canonical SMILES | CCCCC--INVALID-LINK--CC[C@H]1--INVALID-LINK--CC(=O)[C@@H]1CCCCCCC(=O)O |
| InChI Key | DPOINJQWXDTOSF-YWTNHNAXSA-N |
Stereoselective Synthesis
A plausible synthetic route to 13,14-dihydro-15(R)-PGE1 can be adapted from the well-established Corey lactone methodology, which provides excellent stereocontrol over the cyclopentane core. The key challenge lies in establishing the desired R configuration at the C-15 hydroxyl group of the ω-side chain.
Conceptual Synthetic Workflow
Caption: A conceptual workflow for the synthesis of 13,14-dihydro-15(R)-PGE1.
Experimental Protocol: Stereoselective Reduction (Representative)
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Preparation of the 15-keto intermediate: The enone precursor is synthesized via a Wittig-Horner reaction between the Corey aldehyde and the appropriate phosphonate.
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Asymmetric Reduction:
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Dissolve the 15-keto prostaglandin precursor in an anhydrous solvent (e.g., THF or methanol) under an inert atmosphere (e.g., argon).
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Cool the solution to a low temperature (e.g., -78 °C).
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Add a solution of a chiral reducing agent, such as a derivative of borane (e.g., (-)-DIP-Chloride) or a chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst) with a stoichiometric amount of a borane source (e.g., borane-dimethyl sulfide complex). The choice of the chiral reagent is crucial for directing the hydride attack to achieve the desired (R)-alcohol.
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Stir the reaction mixture at the low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
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Quench the reaction by the slow addition of a suitable quenching agent (e.g., acetone or methanol).
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Allow the mixture to warm to room temperature.
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Perform an aqueous workup to remove the boron-containing byproducts.
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Purification: The resulting 15(R)-hydroxy product is purified by column chromatography on silica gel.
Biological Activity and Signaling Pathways
While specific quantitative data for the biological activity of 13,14-dihydro-15(R)-PGE1 is scarce in the public domain, its biological effects are expected to be mediated through the prostaglandin E (EP) receptors, similar to PGE1. The affinity and efficacy at each receptor subtype are likely to be modulated by the C-15 stereochemistry.
PGE1 Receptor Signaling Pathways
PGE1 elicits its effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling cascades.
Caption: Likely signaling pathways activated by 13,14-dihydro-15(R)-PGE1.
Comparative Biological Activity of Related Prostaglandins
The following table summarizes the inhibitory concentrations (IC₅₀) for ADP-induced platelet aggregation for PGE1 and its related metabolites to provide a context for the potential activity of the 15(R) analog.
| Compound | IC₅₀ (ADP-induced platelet aggregation) | Reference |
| PGE1 | 8.25 ng/mL | [1] |
| 13,14-dihydro-PGE1 (15S) | 10.8 ng/mL | [1] |
| 15-keto-13,14-dihydro-PGE1 | 14.8 µg/mL | [2] |
Experimental Protocols for Biological Characterization
Receptor Binding Assay (Competitive)
This protocol describes a representative method to determine the binding affinity of 13,14-dihydro-15(R)-PGE1 to a specific EP receptor subtype.
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Cell Culture and Membrane Preparation:
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Culture a cell line stably expressing the human EP receptor of interest (e.g., HEK293 cells).
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Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).
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Centrifuge the homogenate at a low speed to remove nuclei and debris.
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Centrifuge the supernatant at a high speed to pellet the cell membranes.
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Resuspend the membrane pellet in a binding buffer.
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Binding Assay:
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In a microplate, add the cell membrane preparation, a constant concentration of a radiolabeled prostaglandin ligand (e.g., [³H]-PGE2), and varying concentrations of the unlabeled test compound (13,14-dihydro-15(R)-PGE1).
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For non-specific binding determination, include wells with a high concentration of an unlabeled standard PGE1.
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Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period to reach equilibrium.
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Separation and Detection:
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Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
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Wash the filters with cold binding buffer to remove non-specifically bound radioligand.
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Place the filters in scintillation vials with a scintillation cocktail.
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Quantify the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the competitor concentration.
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Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
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Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
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cAMP Functional Assay
This protocol outlines a method to assess the functional activity of 13,14-dihydro-15(R)-PGE1 at Gs-coupled EP receptors (EP2 and EP4).
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Cell Culture:
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Culture a suitable cell line expressing the EP2 or EP4 receptor (e.g., CHO or HEK293 cells).
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Assay Procedure:
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Seed the cells in a multi-well plate and allow them to adhere.
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Wash the cells with a serum-free medium and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Add varying concentrations of 13,14-dihydro-15(R)-PGE1 to the wells. Include a positive control (e.g., forskolin) and a vehicle control.
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Incubate for a specified time at 37°C.
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cAMP Measurement:
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Lyse the cells to release intracellular cAMP.
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Quantify the cAMP levels using a commercially available ELISA, HTRF, or other immunoassay kit according to the manufacturer's instructions.
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Data Analysis:
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Generate a standard curve using known concentrations of cAMP.
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Determine the concentration of cAMP in each sample from the standard curve.
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Plot the cAMP concentration against the logarithm of the agonist concentration.
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Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression.
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Conclusion
The stereochemistry of 13,14-dihydro-15(R)-PGE1, particularly the unnatural R configuration at C-15, is expected to have a profound impact on its biological activity profile. While specific experimental data for this particular stereoisomer remains limited in publicly accessible literature, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation based on established principles of prostaglandin chemistry and pharmacology. Further research is warranted to fully elucidate the unique properties of this compound and its potential as a pharmacological tool or therapeutic agent.
